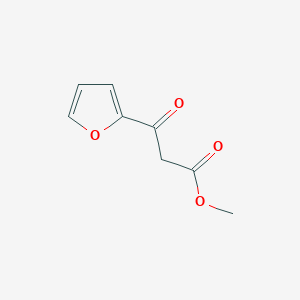

Methyl 2-furoylacetate

CAS No.: 615-06-5

Cat. No.: VC2405386

Molecular Formula: C8H8O4

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 615-06-5 |

|---|---|

| Molecular Formula | C8H8O4 |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | methyl 3-(furan-2-yl)-3-oxopropanoate |

| Standard InChI | InChI=1S/C8H8O4/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4H,5H2,1H3 |

| Standard InChI Key | YGTDKZHHEPVYGJ-UHFFFAOYSA-N |

| SMILES | COC(=O)CC(=O)C1=CC=CO1 |

| Canonical SMILES | COC(=O)CC(=O)C1=CC=CO1 |

Introduction

Fundamental Characteristics and Identification

Methyl 2-furoylacetate, also known by its IUPAC name methyl 3-(2-furyl)-3-oxopropanoate, is a chemical compound containing a furan ring with an acetate ester functionality. This compound has gained attention in organic synthesis as a valuable building block for more complex molecules.

Nomenclature and Identification

The compound is identified by several key parameters that facilitate its recognition in chemical databases and scientific literature:

| Parameter | Information |

|---|---|

| IUPAC Name | Methyl 3-(2-furyl)-3-oxopropanoate |

| CAS Number | 615-06-5 |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| InChI Key | YGTDKZHHEPVYGJ-UHFFFAOYSA-N |

| InChI Code | 1S/C8H8O4/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4H,5H2,1H3 |

The compound consists of a furan ring connected to an oxopropanoate group, giving it unique chemical properties and reactivity patterns .

Structural Features

Methyl 2-furoylacetate contains several functionally important structural elements:

-

A furan ring - a five-membered aromatic heterocycle containing oxygen

-

A carbonyl group adjacent to the furan ring

-

A methyl ester group

-

A methylene bridge connecting the carbonyl groups

This arrangement of functional groups contributes to the compound's chemical behavior and utility in synthetic applications.

Physical and Chemical Properties

The physical and chemical properties of methyl 2-furoylacetate determine its handling requirements, storage conditions, and potential applications in various chemical processes.

Physical Properties

Methyl 2-furoylacetate exists as a liquid under standard conditions, with specific physical characteristics that are important for handling and application:

| Property | Value |

|---|---|

| Physical State | Liquid at room temperature |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 236.9±15.0 °C at 760 mmHg |

| Flash Point | 97.1±20.4 °C |

| Color | Not specified in literature |

| Solubility | Soluble in organic solvents; limited water solubility |

These physical properties indicate that methyl 2-furoylacetate is a stable compound with a high boiling point, which can be advantageous for certain chemical reactions requiring elevated temperatures .

Chemical Reactivity

The chemical reactivity of methyl 2-furoylacetate is primarily determined by its functional groups:

-

The furan ring can undergo electrophilic aromatic substitution reactions, particularly at the 5-position

-

The ketone carbonyl group is susceptible to nucleophilic addition reactions

-

The ester group can participate in transesterification and hydrolysis reactions

-

The methylene group between the carbonyl groups is acidic and can participate in condensation reactions

These reactivity patterns make methyl 2-furoylacetate a versatile reagent in organic synthesis.

Synthesis and Preparation Methods

Several approaches have been documented for the synthesis of methyl 2-furoylacetate, each with specific advantages depending on the available starting materials and desired scale.

Nitration of Furan Derivatives

One documented synthetic approach involves the nitration of furan derivatives followed by specific transformations. The reaction of ethyl furoylacetate with fuming nitric acid and acetic anhydride at low temperatures (-7°C) has been reported as a method to prepare nitro-substituted derivatives, which can be further transformed into methyl 2-furoylacetate through appropriate reaction conditions .

Chemical Transformations

Methyl 2-furoylacetate can undergo various chemical transformations that demonstrate its utility in synthetic chemistry:

Applications and Research Findings

Methyl 2-furoylacetate finds applications across various domains of chemical and pharmaceutical research, showcasing its versatility as a chemical intermediate.

Synthetic Intermediates

The compound's versatility as a synthetic intermediate stems from its multiple functional groups that can undergo selective transformations:

-

As a precursor for more complex furan-containing molecules

-

In the synthesis of heterocyclic compounds through cyclization reactions

-

For the preparation of specialized reagents in organic synthesis

Precautionary Measures

The following precautionary statements apply to the safe handling of methyl 2-furoylacetate:

| Precautionary Statement | Description |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P302+P352 | IF ON SKIN: Wash with plenty of water |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Appropriate personal protective equipment should be used when handling this compound, including gloves, eye protection, and adequate ventilation .

| Supplier | Quantity | Price (approximate) |

|---|---|---|

| Sigma-Aldrich | 100 mg | $31.05 |

| CymitQuimica | 2500 mg | €447.00 |

| CymitQuimica | 25 g | €2,019.00 |

These prices reflect the compound's status as a specialty chemical primarily used for research purposes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume